N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351590-37-8
VCID: VC4289305
InChI: InChI=1S/C11H12N2O2/c1-3-4-7-12-10(14)9-6-5-8-13(2)11(9)15/h1,5-6,8H,4,7H2,2H3,(H,12,14)
SMILES: CN1C=CC=C(C1=O)C(=O)NCCC#C
Molecular Formula: C11H12N2O2
Molecular Weight: 204.229

N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 1351590-37-8

Cat. No.: VC4289305

Molecular Formula: C11H12N2O2

Molecular Weight: 204.229

* For research use only. Not for human or veterinary use.

N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide - 1351590-37-8

Specification

CAS No. 1351590-37-8
Molecular Formula C11H12N2O2
Molecular Weight 204.229
IUPAC Name N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C11H12N2O2/c1-3-4-7-12-10(14)9-6-5-8-13(2)11(9)15/h1,5-6,8H,4,7H2,2H3,(H,12,14)
Standard InChI Key VLXLLWPBOBQLMK-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C(=O)NCCC#C

Introduction

Synthesis

General Synthetic Route:
The synthesis of N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves:

  • Formation of the dihydropyridine core: This is achieved through a Hantzsch reaction involving acetoacetate derivatives, ammonia or amine, and an aldehyde.

  • Introduction of the butynyl group: The butynyl chain can be introduced via nucleophilic substitution or alkylation reactions using propargyl bromide.

  • Amide bond formation: The carboxylic acid derivative of the dihydropyridine is converted into an amide using coupling agents such as carbodiimides.

Reaction Conditions:
The synthesis is often carried out under mild conditions to preserve the integrity of sensitive functional groups like the alkyne.

Applications and Potential Uses

  • Pharmaceutical Research:

    • Dihydropyridines are well-known for their biological activities, including calcium channel blocking properties.

    • The inclusion of an alkyne group may enhance binding interactions with biological targets or allow for bioorthogonal labeling.

  • Material Science:

    • The compound's alkyne functionality makes it suitable for polymer cross-linking or incorporation into advanced materials via click chemistry.

  • Chemical Biology:

    • The amide and alkyne groups enable conjugation with biomolecules for imaging or therapeutic purposes.

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